molecular formula H8NaO7V-5 B12775410 Sodium vanadium oxide hydrate CAS No. 10135-94-1

Sodium vanadium oxide hydrate

Cat. No.: B12775410
CAS No.: 10135-94-1
M. Wt: 193.99 g/mol
InChI Key: LWAWAKLAIIKGRF-UHFFFAOYSA-N
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Description

Sodium vanadium oxide hydrate is an advanced inorganic compound with significant research value, particularly in the development of next-generation electrochemical energy storage systems. Its layered structure, which incorporates water molecules and sodium ions between vanadium oxide layers, provides a robust framework for the rapid insertion and extraction of various ions. Researchers are leveraging this material as a high-capacity electrode in aqueous zinc-ion batteries, where its stabilized structure, often achieved through sodium-ion pre-intercalation, offers enhanced specific capacity, superior cycling stability, and improved reaction kinetics . It also shows great promise as an anode material for sodium-ion batteries, with graphene-based composites delivering high discharge capacities . Furthermore, its structural properties are exploited in potassium-ion storage, where the engagement of structural water helps stabilize the material against distortion caused by large potassium ions, enabling high capacity and exceptional cyclability . The compound can be synthesized via hydrothermal methods or through reactions between vanadium pentoxide (V₂O₅) and sodium hydroxide (NaOH), forming phases like sodium metavanadate (NaVO₃) . Its natural occurrence as the mineral munirite is also documented in geological studies . This material is provided For Research Use Only and is intended for laboratory investigations by qualified professionals.

Properties

CAS No.

10135-94-1

Molecular Formula

H8NaO7V-5

Molecular Weight

193.99 g/mol

IUPAC Name

sodium;oxygen(2-);vanadium;tetrahydrate

InChI

InChI=1S/Na.4H2O.3O.V/h;4*1H2;;;;/q+1;;;;;3*-2;

InChI Key

LWAWAKLAIIKGRF-UHFFFAOYSA-N

Canonical SMILES

O.O.O.O.[O-2].[O-2].[O-2].[Na+].[V]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium metavanadate tetrahydrate can be synthesized through several methods. One common method involves dissolving ammonium metavanadate and sodium carbonate, sodium bicarbonate, or sodium hydroxide in water. The solution is then subjected to microwave heating and vacuum deamination reactions. The resulting solution undergoes evaporative crystallization, followed by filtration and washing with cold water to obtain sodium metavanadate dihydrate crystals. These crystals are then dried and dehydrated at 150-200°C to yield sodium metavanadate .

Industrial Production Methods: Industrial production of sodium metavanadate often involves the electrolysis of sodium vanadate solutions using ion-exchange membranes. The electrolysis conditions are controlled to achieve a pH value of 7.0-8.0 at the anode, resulting in the formation of sodium metavanadate. Another method involves adding calcium chloride to vanadium leachate to precipitate calcium vanadate, which is then reacted with sodium bicarbonate to produce sodium metavanadate .

Chemical Reactions Analysis

Types of Reactions: Sodium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution. At low pH, it converts to sodium decavanadate. It also serves as a precursor to exotic metalates such as [γ-PV₂W₁₀O₄₀]⁵⁻, [α-PVW₁₁O₄₀]⁴⁻, and [β-PV₂W₁₀O₄₀]⁵⁻ .

Common Reagents and Conditions: Common reagents used in reactions with sodium metavanadate include acids, bases, and various metal salts. Reaction conditions typically involve controlled temperatures and pH levels to facilitate the desired chemical transformations .

Major Products: Major products formed from reactions involving sodium metavanadate include sodium decavanadate and various metalates. These products are often used in further chemical synthesis and industrial applications .

Scientific Research Applications

Energy Storage Applications

Sodium Vanadium Oxide in Batteries

Sodium vanadium oxide hydrate has shown promise as a cathode material in sodium-ion batteries (SIBs). Research indicates that layered vanadium oxides can enhance sodium storage capacity and cycling stability. For instance, sodium vanadate hydrate nanobelts have been utilized as positive electrodes, demonstrating an average operating voltage of approximately 0.8 V with a reversible capacity of 380 mAh g1^{-1} in initial cycles, although rapid capacity degradation occurs over time due to dissolution in the electrolyte .

Table 1: Performance Metrics of Sodium Vanadium Oxide in SIBs

ParameterValue
Average Operating Voltage0.8 V
Initial Capacity380 mAh g1^{-1}
Capacity after 300 cycles33 mAh g1^{-1}

The addition of sodium sulfate to the electrolyte has been shown to mitigate dissolution issues and dendrite formation, thus improving overall battery performance .

Medical Applications

Antidiabetic Properties

This compound exhibits insulin-mimetic effects, making it a candidate for diabetes treatment. Studies have indicated that vanadium compounds can lower blood glucose levels and improve insulin sensitivity . For example, vanadate has been reported to stimulate glucose uptake in muscle tissues and improve metabolic parameters in diabetic models.

Table 2: Summary of Antidiabetic Effects of Sodium Vanadium Compounds

Study FocusFindings
Insulin Mimetic ActivityStimulates glucose uptake
Blood Glucose ReductionSignificant reduction in diabetic animal models
MechanismModulates insulin signaling pathways

The physiological roles of vanadium compounds extend beyond glucose metabolism; they also show potential in stimulating bone cell proliferation and exhibiting anticancer properties .

Industrial Applications

Corrosion Inhibition

This compound is employed as a corrosion inhibitor for carbon steel. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby preventing oxidative damage.

Table 3: Industrial Applications of Sodium Vanadium Compounds

ApplicationDescription
Corrosion InhibitorProtects metals from oxidative damage
Nanoparticle SynthesisUsed in the preparation of vanadium oxide nanoparticles

Case Studies

Case Study 1: Sodium Vanadate in Energy Storage

A study conducted on the electrochemical performance of sodium vanadate nanobelts demonstrated significant improvements when sodium sulfate was added to the electrolyte. The results indicated enhanced cycling stability and reduced dissolution rates, showcasing the importance of electrolyte composition in optimizing battery performance .

Case Study 2: Antidiabetic Effects in Diabetic Models

In a controlled trial involving streptozotocin-induced diabetic rats, administration of sodium metavanadate resulted in a marked decrease in blood glucose levels and improved insulin sensitivity. This study highlights the compound's potential as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism of action of sodium metavanadate involves its ability to mimic insulin and modulate glucose metabolism. It increases nonoxidative glucose disposal and activates mitogen-activated protein and S6 kinase activities, which are involved in insulin signaling pathways. This compound also induces the production of reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Compositional Comparison with Similar Compounds

Vanadium-based oxide hydrates exhibit diverse structures and compositions depending on oxidation states, counterions, and hydration levels. Key comparable compounds include:

Compound Name Chemical Formula Structural Features Key Applications References
Sodium vanadium oxide hydrate NaVO₃·xH₂O Layered metavanadate structure with Na⁺ ions and intercalated water molecules Catalysis, precursor for vanadium-based materials
Vanadium pentoxide hydrate V₂O₅·nH₂O Layered structure with water molecules acting as interlayer pillars Zinc-ion battery (ZIB) cathodes, lithium-ion batteries
Sodium trivanadate hydrate NaV₃O₈·1.5H₂O Tunnel-like structure with Na⁺ ions stabilizing the framework High-capacity cathodes for ZIBs and sodium-ion batteries
Vanadyl sulfate hydrate VOSO₄·xH₂O Contains oxovanadium(IV) centers and sulfate ligands; acidic in solution Vanadium redox flow batteries (VRFBs), dietary supplements
Trivanadium oxide hydrate V₃O₇·H₂O (hypothetical) Amorphous or nanocrystalline phases with variable hydration Electrode-active material in lithium-ion batteries
Vanadyl oxalate hydrate VOC₂O₄·xH₂O Organic-inorganic hybrid structure with oxalate ligands Chemical synthesis, precursor for vanadium catalysts

Electrochemical and Physical Properties

This compound

  • Redox Activity : Vanadium’s multivalent states (+3 to +5) enable reversible electron transfer, though its performance in batteries is less studied compared to V₂O₅·nH₂O .
  • Stability: Sodium ions enhance structural stability, similar to sodium-stabilized uranyl oxide hydrates, which exhibit lower solubility than their non-sodium counterparts .

Key Comparisons

Vanadium Pentoxide Hydrate (V₂O₅·nH₂O) :

  • Capacity : Delivers 300–400 mAh g⁻¹ in ZIBs due to water-pillared interlayers facilitating Zn²⁺ diffusion .
  • Conductivity : Lower electrical conductivity compared to low-valent vanadium oxides (e.g., VOOH) .

Vanadyl Sulfate Hydrate (VOSO₄·xH₂O) :

  • Acidity : Corrosive in solution, requiring compatible membranes (e.g., PBI/Nafion hybrids) in VRFBs .
  • Toxicity : Releases sulfur and vanadium oxides under decomposition, necessitating strict safety protocols .

Sodium Trivanadate Hydrate (NaV₃O₈·1.5H₂O) :

  • Cycle Life : Superior to V₂O₅·nH₂O in ZIBs due to stabilized tunnel structures .

Research Trends and Future Perspectives

Current research focuses on optimizing hydration levels and sodium incorporation to enhance ionic conductivity and cycle life in batteries. For example, V₂O₅·nH₂O’s performance is being boosted through nanostructuring , while sodium vanadates are explored for cost-effective sodium-ion systems . Challenges remain in mitigating vanadium dissolution and improving environmental safety .

Q & A

Basic Research Questions

Q. What synthesis methods are effective for preparing sodium vanadium oxide hydrate with controlled hydration levels?

  • Methodological Answer : Hydrothermal synthesis is widely used, involving reaction of vanadium precursors (e.g., V₂O₅) with sodium salts (e.g., NaOH) in aqueous solutions at 120–200°C. Hydration levels are tuned by adjusting reaction time, temperature, and pH. Post-synthesis characterization via thermogravimetric analysis (TGA) quantifies water content, while X-ray diffraction (XRD) confirms crystallinity and phase purity .

Q. How can structural features of this compound be characterized to correlate with electrochemical performance?

  • Methodological Answer : Combine XRD for crystallographic analysis, Raman spectroscopy to identify V–O bonding modes (e.g., V³⁺–O vs. V⁴⁺–O), and scanning electron microscopy (SEM) to assess morphology. Pair these with cyclic voltammetry (CV) to link structural properties (e.g., layered vs. tunnel frameworks) to ion diffusion kinetics in lithium-ion batteries .

Q. What are the primary electrochemical mechanisms of this compound in energy storage systems?

  • Methodological Answer : The material undergoes reversible intercalation/deintercalation of Li⁺ or Na⁺ ions within its layered structure. Use galvanostatic cycling to measure capacity retention and electrochemical impedance spectroscopy (EIS) to analyze charge-transfer resistance. Ex situ X-ray photoelectron spectroscopy (XPS) can track vanadium oxidation states (e.g., V³⁺ ↔ V⁴⁺) during cycling .

Advanced Research Questions

Q. How do sodium ion concentrations influence the structural stability and solubility of vanadium oxide hydrates in aqueous electrolytes?

  • Methodological Answer : Conduct batch experiments with varying Na⁺ concentrations (e.g., 0.1–2.0 M NaNO₃) to monitor phase transformations via in situ XRD. Solubility can be quantified using inductively coupled plasma mass spectrometry (ICP-MS). Evidence suggests high Na⁺ concentrations promote secondary phase formation (e.g., clarkeite-like structures), reducing solubility by >100× compared to metaschoepite-like phases .

Q. What experimental strategies resolve contradictions in reported electrochemical performance data for this compound electrodes?

  • Methodological Answer : Variations in hydration levels, crystallinity, and cation (Na⁺ vs. Li⁺) intercalation pathways often cause discrepancies. Standardize testing protocols (e.g., fixed current density, electrolyte composition) and use in situ Raman spectroscopy to monitor real-time structural changes during cycling. Compare data across studies using normalized metrics (e.g., capacity per active mass vs. theoretical limits) .

Q. How can ion transport mechanisms in this compound be probed to optimize supercapacitor performance?

  • Methodological Answer : Employ density functional theory (DFT) simulations to model Na⁺ diffusion barriers in layered structures. Experimentally, use quasi-elastic neutron scattering (QENS) to quantify ion mobility. Pair with CV at varying scan rates to distinguish capacitive (surface-driven) vs. diffusion-controlled processes. Recent studies highlight enhanced capacitance in nanocomposites with conductive polymers (e.g., polypyrrole) due to improved electronic conductivity .

Q. What role do support materials (e.g., TiO₂, Al₂O₃) play in modifying the redox properties of vanadium oxide hydrates for catalytic applications?

  • Methodological Answer : Supports alter surface vanadia sites' electronic states. Use temperature-programmed reduction (TPR) to measure redox activity and X-ray absorption near-edge structure (XANES) to assess vanadium coordination. For example, TiO₂-supported vanadia exhibits 10³× higher redox activity than SiO₂-supported systems due to stronger metal-support interactions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the impact of hydration on this compound’s ion storage capacity?

  • Methodological Answer : Prepare a series of samples with controlled hydration (via dehydration at 50–300°C) and characterize using TGA/XRD. Perform CV and galvanostatic cycling in identical electrolyte conditions. Hydrated phases typically show higher initial capacity but poorer cyclability due to structural water loss, while partially dehydrated phases balance stability and performance .

Q. What advanced techniques validate the formation of this compound during in situ battery operation?

  • Methodological Answer : Operando XRD or synchrotron-based X-ray diffraction tracks phase evolution during cycling. Pair with atomic-resolution transmission electron microscopy (TEM) to observe lattice changes. For example, in situ Raman can detect reversible V–O bond distortions during Na⁺ insertion .

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